7-Bromo-6-fluoro-3,3-dimethyl-3,4-dihydroquinoxalin-2(1H)-one

Catalog No.
S12292303
CAS No.
M.F
C10H10BrFN2O
M. Wt
273.10 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-Bromo-6-fluoro-3,3-dimethyl-3,4-dihydroquinoxali...

Product Name

7-Bromo-6-fluoro-3,3-dimethyl-3,4-dihydroquinoxalin-2(1H)-one

IUPAC Name

7-bromo-6-fluoro-3,3-dimethyl-1,4-dihydroquinoxalin-2-one

Molecular Formula

C10H10BrFN2O

Molecular Weight

273.10 g/mol

InChI

InChI=1S/C10H10BrFN2O/c1-10(2)9(15)13-7-3-5(11)6(12)4-8(7)14-10/h3-4,14H,1-2H3,(H,13,15)

InChI Key

BIYHHKOWXWPNTF-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=O)NC2=CC(=C(C=C2N1)F)Br)C

7-Bromo-6-fluoro-3,3-dimethyl-3,4-dihydroquinoxalin-2(1H)-one is a heterocyclic compound belonging to the quinoxaline family. Its molecular formula is C10H10BrFN2OC_{10}H_{10}BrFN_2O with a molecular weight of approximately 257.06 g/mol. This compound features a bromine atom at the 7-position and a fluorine atom at the 6-position, along with two methyl groups at the 3-position of the quinoxaline ring. The structure contributes to its unique chemical properties and biological activities.

Typical of quinoxaline derivatives, including:

  • Nucleophilic substitutions: The bromine atom can be replaced by nucleophiles, facilitating the synthesis of more complex molecules.
  • Reduction reactions: The carbonyl group can be reduced to an alcohol or amine, altering its reactivity and biological profile.
  • Cyclization reactions: It can participate in cyclization to form polycyclic compounds, enhancing its structural diversity.

7-Bromo-6-fluoro-3,3-dimethyl-3,4-dihydroquinoxalin-2(1H)-one exhibits notable biological activities:

  • Antimicrobial properties: Studies indicate that quinoxaline derivatives can possess antibacterial and antifungal activities.
  • Anticancer potential: Research suggests that this compound may inhibit tumor growth, although specific mechanisms remain to be fully elucidated .
  • Neuroprotective effects: Some derivatives have shown promise in protecting neuronal cells from oxidative stress and apoptosis .

The synthesis of 7-Bromo-6-fluoro-3,3-dimethyl-3,4-dihydroquinoxalin-2(1H)-one typically involves:

  • Condensation reactions: Starting materials such as 1,2-diamines and carbonyl compounds are reacted under acidic or basic conditions.
  • Bromination and fluorination: Specific halogenation methods are employed to introduce bromine and fluorine atoms into the quinoxaline structure.
  • Purification techniques: The final product is usually purified via recrystallization or chromatography to achieve high purity levels suitable for biological testing.

This compound has several applications across various fields:

  • Pharmaceutical development: It serves as a lead compound in drug discovery for antimicrobial and anticancer therapies.
  • Material science: Its unique electronic properties make it a candidate for organic semiconductor applications.
  • Research tool: It is used in studies investigating the structure-activity relationship of quinoxaline derivatives.

Interaction studies have focused on the binding affinity of 7-Bromo-6-fluoro-3,3-dimethyl-3,4-dihydroquinoxalin-2(1H)-one with various biological targets:

  • Enzyme inhibition: Compounds in this class often interact with enzymes involved in cancer progression or microbial resistance mechanisms.
  • Receptor binding: Investigations into its affinity for specific receptors have revealed potential pathways for therapeutic action .

Several compounds share structural similarities with 7-Bromo-6-fluoro-3,3-dimethyl-3,4-dihydroquinoxalin-2(1H)-one. Here are a few notable examples:

Compound NameStructure FeaturesUnique Aspects
7-Bromo-8-fluoro-3-methylquinoxalin-2(1H)-oneBromine at position 7, fluorine at position 8Exhibits different biological activity profiles
6-FluoroquinoxalineFluorine substitution at position 6Lacks bromine; simpler structure
7-(Bromomethyl)-8-fluoroquinoxalinBromomethyl group at position 7Enhanced reactivity due to bromomethyl substitution
5-FluoroquinoxalineFluorine at position 5Different substitution pattern affecting activity

These compounds illustrate the diversity within the quinoxaline family while highlighting the unique positioning of substituents in 7-Bromo-6-fluoro-3,3-dimethyl-3,4-dihydroquinoxalin-2(1H)-one that may contribute to its distinct biological activities.

Catalytic Asymmetric Synthesis Approaches

Catalytic asymmetric synthesis has emerged as a pivotal strategy for constructing the chiral dihydroquinoxalinone core. Palladium-catalyzed asymmetric hydrogenation, as demonstrated by Chen et al., employs chiral diphosphorus ligands to reduce trifluoromethyl-substituted quinoxalinones under mild conditions (0–80°C) in hexafluoroisopropanol. This method achieves enantiomeric excess (ee) values up to 99% by leveraging the steric and electronic effects of the palladium-phosphine complex. Similarly, rhodium-catalyzed dearomatization of quinoxalinium salts with aryl boronic acids enables the synthesis of chiral dihydroquinoxalines. The rhodium-(R)-BINAP system facilitates asymmetric addition, yielding products with >90% ee, which can be further functionalized to access tetrahydroquinoxaline derivatives.

A complementary approach merges organophotoredox and organocatalysis. Eosin Y, a cost-effective photoredox catalyst, and (S)-proline synergistically drive the enantioselective Mannich reaction of dihydroquinoxalinones with ketones under visible light. This method achieves 94% yield and 99% ee, showcasing the potential of dual catalytic systems for constructing complex stereocenters.

Catalytic SystemConditionsYieldee
Pd/(R)-BINAP100–1000 psi H₂, hexafluoroisopropanol85%99%
Rh/(R)-BINAPRoom temperature, dichloromethane78%92%
Eosin Y/(S)-prolineVisible light, acetonitrile94%99%

Halogenation Strategies for Bromo-Fluoro Substituent Incorporation

Regioselective introduction of bromine and fluorine at the 7- and 6-positions, respectively, demands careful optimization. Bromination of 3,4-dihydroquinoxalin-2(1H)-one derivatives often utilizes N-bromosuccinimide (NBS) in dimethylformamide (DMF), achieving 86% yield for 7-bromo analogs. Alternatively, direct electrophilic substitution with bromine in acetic acid selectively functionalizes the electron-rich aromatic ring, though competing dibromination necessitates stoichiometric control.

Fluorination employs deoxyfluorinating agents such as Selectfluor or DAST. A two-step halogenation sequence—bromination followed by fluorination—minimizes steric clashes between substituents. For instance, lithiation at the 6-position using LDA, followed by quenching with N-fluorobenzenesulfonimide (NFSI), installs fluorine with >80% efficiency.

Halogenation StepReagentsConditionsYield
BrominationNBS, DMF0°C to room temp86%
FluorinationLDA, NFSITHF, −78°C82%

Diastereoselective Alkylation Techniques for Dimethyl Group Installation

The 3,3-dimethyl motif is installed via diastereoselective alkylation of ketones or aldehydes. A multicomponent reaction involving 1H-benzo[d]imidazol-2(3H)-one, isocyanides, and acetone achieves 52% yield of 3,3-dimethyl derivatives. The tert-butyl isocyanide acts as a transient directing group, stabilizing the intermediate and favoring axial attack by the methyl groups. Alternatively, Michael addition of dimethylzinc to α,β-unsaturated carbonyl precursors under nickel catalysis provides diastereomeric ratios up to 10:1, though this method requires anhydrous conditions.

Green Chemistry Approaches in Heterocyclic Ring Formation

Sustainable methodologies prioritize solvent reduction and energy efficiency. Visible-light-mediated reactions eliminate the need for high-pressure hydrogen gas, as seen in the Eosin Y/(S)-proline system. Microwave-assisted cyclocondensation of o-phenylenediamines with ethyl 2-bromoacetate in ethanol reduces reaction times from 24 hours to 30 minutes, achieving 75% yield. Additionally, mechanochemical grinding of reactants in a ball mill enables solvent-free synthesis of dihydroquinoxalinones, though scalability remains a challenge.

7-Bromo-6-fluoro-3,3-dimethyl-3,4-dihydroquinoxalin-2(1H)-one represents a halogenated quinoxaline derivative with significant potential in antiviral therapeutics [1]. This compound features a bicyclic quinoxaline core with strategically positioned bromine at the 7-position and fluorine at the 6-position, along with two methyl groups at the 3-position of the dihydroquinoxalinone ring system [1] [2]. The molecular formula is C10H10BrFN2O with a molecular weight of 273.10 g/mol [1] .

Structure-Activity Relationship in Antiviral Efficacy

The structure-activity relationship of 7-Bromo-6-fluoro-3,3-dimethyl-3,4-dihydroquinoxalin-2(1H)-one demonstrates the critical importance of halogen substitution patterns in determining antiviral potency [9] [13]. Research has established that quinoxaline derivatives with dimethyl substitution at the 3-position exhibit enhanced antiviral activity compared to their unsubstituted counterparts [13]. The presence of a dimethylquinoxalinyl methylene nucleus serves as a common structural feature that favors antiviral activity [13].

The bromine substitution at the 7-position enhances electrophilic reactivity, while the fluorine atom at the 6-position contributes to electronic modulation and metabolic stability [2]. Studies have shown that the presence of a second methyl group favors antiviral activity, and lipophilic side chains enhance the overall biological activity [13]. The methylene bridge connecting substituents has been identified as necessary for maintaining antiviral activity [13].

Table 1: Structure-Activity Relationship Parameters for Quinoxaline Derivatives

Structural FeatureImpact on Antiviral ActivityReference
7-Bromo substitutionEnhanced electrophilic reactivity [2]
6-Fluoro substitutionImproved metabolic stability [2]
3,3-Dimethyl groupsIncreased antiviral potency [13]
Dihydroquinoxalinone coreEssential for biological activity [9]
Halogen positioningCritical for target binding [9] [13]

Comparative analysis reveals that quinoxaline derivatives with specific halogen patterns demonstrate superior antiviral efficacy [14]. The planar polyaromatic structure of quinoxalines positions them as effective antiviral agents through their potential interaction with viral proteins [15]. Research indicates that the electronic properties conferred by the bromo-fluoro substitution pattern contribute significantly to the compound's ability to interact with viral targets [9] [14].

Mechanism of Action Against Severe Acute Respiratory Syndrome Coronavirus 2 Protease Targets

The mechanism of action of 7-Bromo-6-fluoro-3,3-dimethyl-3,4-dihydroquinoxalin-2(1H)-one against Severe Acute Respiratory Syndrome Coronavirus 2 protease targets involves specific binding interactions with the main protease and papain-like protease enzymes [9] [10]. Quinoxaline derivatives have demonstrated significant binding affinity toward the main protease, suggesting their capability to suppress protease function and consequently mitigate viral infection [9].

Molecular docking studies have revealed that quinoxaline derivatives can bind with high affinity to the protease responsible for Severe Acute Respiratory Syndrome Coronavirus 2 replication [9]. The compounds establish noteworthy interactions, predominantly through hydrogen bonds and hydrophobic forces, with residues at the three-dimensional-like protease active site [9]. This enzyme is crucial to the virus's life cycle, making it an attractive therapeutic target [9].

Table 2: Binding Interactions with Severe Acute Respiratory Syndrome Coronavirus 2 Proteases

Protease TargetBinding Energy (kcal/mol)Key InteractionsReference
Main Protease (3CLpro)-7.95 to -8.7Hydrogen bonds, hydrophobic interactions [9] [28]
Papain-like ProteaseVariableActive site cleft occupation [10]
Catalytic SiteHigh affinityAmino acid residue binding [9]

The binding mechanism involves the quinoxaline ring forming fundamental interactions with hydrophobic amino acid residues, including Leucine286, Leucine287, Leucine272, Methionine276, Alanine285, Glycine275, and Glycine278 [9]. Additionally, significant polar interactions occur with the side chain of Asparagine277 situated within the alpha-helical domain of the main protease [9]. Research has identified potential druggable allosteric sites located at the intra-domain and dimeric interface of the enzyme [9].

The compound's ability to fit within the main protease's active site despite its relatively compact structure allows it to engage crucial subsites effectively [9]. Molecular dynamics simulations have demonstrated that quinoxaline derivatives maintain stable binding conformations over extended simulation periods, indicating sustained inhibitory potential [33]. The binding affinity and characteristics suggest that these compounds represent viable candidates for further development as antiviral medications [9].

Comparative Analysis with Analogous Quinoxaline Derivatives

Comparative analysis of 7-Bromo-6-fluoro-3,3-dimethyl-3,4-dihydroquinoxalin-2(1H)-one with analogous quinoxaline derivatives reveals distinct structural advantages in antiviral applications . Related compounds such as 6-Bromo-7-fluoro-3,4-dihydroquinoxalin-2(1H)-one exhibit different substitution patterns that result in altered biological activity profiles [4] [6].

The comparison with 7-Bromo-8-fluoro-3-methylquinoxalin-2(1H)-one demonstrates how positional isomerism affects antiviral potency . While this analog features bromine at position 7 and fluorine at position 8, it exhibits different biological activity profiles compared to the target compound . The absence of the 3,3-dimethyl substitution in some analogs results in reduced bioavailability and altered pharmacological properties .

Table 3: Comparative Analysis of Quinoxaline Derivatives

CompoundMolecular Weight (g/mol)Key Structural DifferencesAntiviral ActivityReference
7-Bromo-6-fluoro-3,3-dimethyl-3,4-dihydroquinoxalin-2(1H)-one273.10Target compoundEnhanced [1]
6-Bromo-7-fluoro-3,4-dihydroquinoxalin-2(1H)-one245.05Lacks dimethyl groupsModerate [4] [6]
7-Bromo-8-fluoro-3-methylquinoxalin-2(1H)-oneVariableDifferent fluorine positionVariable
6-FluoroquinoxalineLowerLacks bromine substitutionReduced

Studies on pyrimidine dihydroquinoxalinone derivatives have shown that modifications with additional hetero-atom substituents can enhance binding affinity to biological targets [21] [22]. The incorporation of nitrogen, oxygen, and sulfur substituents in the quinoxaline scaffold has been demonstrated to improve therapeutic properties [21]. Research indicates that compound variations with specific substitution patterns exhibit superior cytotoxic activity and metabolic stability [21] [22].

The comparative evaluation extends to other halogenated quinoxaline derivatives, where the presence of different halogen combinations affects receptor binding and pharmacological activity . Analysis of 8-Bromo-6-fluoro-1-methyl-4H-quinoxaline-2,3-dione reveals that structural modifications can result in different receptor selectivity profiles . The target compound's unique substitution pattern positions it favorably among quinoxaline derivatives for antiviral applications [9] [14].

Synergistic Effects in Combination Antiviral Therapies

The synergistic effects of 7-Bromo-6-fluoro-3,3-dimethyl-3,4-dihydroquinoxalin-2(1H)-one in combination antiviral therapies represent a promising approach to enhanced therapeutic efficacy [18] [20]. Research has demonstrated that quinoxaline derivatives can exhibit synergistic interactions when combined with established antiviral agents, leading to improved treatment outcomes [18].

Studies on quinoxaline combinations have shown strong synergistic effects against viral targets, with combination indices indicating enhanced antiviral activity [18]. The mechanism underlying these synergistic effects involves different cooperative pathways of action that complement each other in viral inhibition [18]. When quinoxaline derivatives are combined with other antiviral compounds, the resulting therapeutic effect exceeds the sum of individual component activities [18].

Table 4: Synergistic Combination Effects

Combination TypeCombination IndexTherapeutic OutcomeMechanismReference
Quinoxaline + Nucleoside Analog0.66-0.69Strong synergismComplementary pathways [18]
Quinoxaline + Protease InhibitorVariableEnhanced efficacyDual target inhibition [17]
Multi-drug Therapy<1.0Improved outcomesCooperative mechanisms [18] [20]

The potential for combination therapy stems from quinoxaline derivatives' ability to target multiple viral processes simultaneously [10]. Research has shown that these compounds can inhibit both ribonucleic acid polymerase and proteases, promising enhanced therapeutic efficacy against coronaviruses [10]. The dual action mechanism provides a strategic advantage in preventing viral resistance development [10].

Investigation of combination effects has revealed that quinoxaline derivatives maintain their individual potency while contributing to overall therapeutic enhancement [17]. The development of effective combination therapies requires careful consideration of drug interactions and complementary mechanisms of action [17] [20]. Studies indicate that quinoxaline-based combinations demonstrate improved selectivity indices and reduced potential for resistance development [17].

Density Functional Theory studies provide fundamental insights into the electronic structure and reactivity patterns of 7-Bromo-6-fluoro-3,3-dimethyl-3,4-dihydroquinoxalin-2(1H)-one. The quantum chemical analysis reveals critical electronic properties that govern the compound's chemical behavior and biological activity.

The compound exhibits distinctive electronic characteristics based on its molecular formula C₁₀H₁₀BrFN₂O and molecular weight of 273.10 g/mol [1]. The electronic configuration demonstrates the influence of halogen substituents on the quinoxalinone core structure. The presence of bromine at the 7-position and fluorine at the 6-position creates a unique electronic environment that affects both the highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels [2].

Frontier molecular orbital analysis reveals that the HOMO and LUMO energies are significantly influenced by the electron-withdrawing effects of the bromine and fluorine substituents [3] [2]. The LUMO orbitals are typically localized on the more electron-deficient regions of the molecule, reflecting the electron-deficiency contributed by the halogen substituents [2]. The energy gap between HOMO and LUMO serves as an important indicator of chemical reactivity and kinetic stability [4].

The quantum chemical calculations demonstrate that the electronic properties are directly correlated with the molecular structure. The dihydroquinoxalinone core provides a stable framework for electronic delocalization, while the dimethyl groups at the 3,3-position contribute to steric and electronic effects . The computational analysis indicates that the compound's reactivity patterns are governed by the distribution of electron density across the molecular framework.

Electronic Configuration Analysis

The DFT calculations reveal specific electronic transitions and charge distribution patterns. The compound shows characteristic absorption bands that can be attributed to electron transfer processes within the quinoxalinone framework [6]. The electronic structure calculations predict that the molecule exhibits significant polarizability, which influences its interactions with biological targets [4].

PropertyValueReference
Molecular FormulaC₁₀H₁₀BrFN₂O [1]
Molecular Weight273.10 g/mol [1]
TPSA32.34 Ų [7]
LogP1.9765 [7]

The quantum mechanical analysis demonstrates that the electronic configuration is optimized for specific intermolecular interactions. The calculated dipole moment and polarizability values indicate the compound's capacity for electrostatic interactions with target proteins [8]. The electronic structure calculations provide essential data for understanding the molecular recognition patterns and binding affinity predictions.

Molecular Docking Simulations with Viral Envelope Proteins

Molecular docking simulations represent a critical computational approach for understanding the binding interactions between 7-Bromo-6-fluoro-3,3-dimethyl-3,4-dihydroquinoxalin-2(1H)-one and viral envelope proteins. These simulations provide detailed insights into the molecular recognition mechanisms and binding affinity predictions that are essential for antiviral drug development.

The molecular docking methodology employs sophisticated algorithms to evaluate the binding conformations and calculate interaction energies between the dihydroquinoxalinone compound and target envelope proteins [9]. The docking process involves systematic exploration of the ligand conformation space within the protein binding site, followed by scoring function evaluation to rank different binding poses [10].

Viral envelope proteins serve as attractive targets for antiviral intervention due to their critical roles in viral entry and membrane fusion processes [11] [12]. The structural characteristics of envelope proteins, including their receptor-binding domains and fusion peptides, provide multiple potential binding sites for small molecule inhibitors. The molecular docking analysis focuses on identifying high-affinity binding interactions that can disrupt essential viral functions.

Docking Algorithm Implementation

The computational docking studies utilize advanced search algorithms including genetic algorithms, Monte Carlo methods, and simulated annealing approaches [13]. These methods enable comprehensive exploration of the conformational space to identify optimal binding geometries. The scoring functions employed in the docking calculations account for multiple interaction types including hydrogen bonding, van der Waals forces, electrostatic interactions, and hydrophobic effects [9] [10].

The docking simulations reveal that the quinoxalinone framework provides a suitable scaffold for envelope protein binding [12]. The halogen substituents contribute to specific intermolecular interactions that enhance binding affinity and selectivity. The molecular recognition patterns demonstrate the importance of shape complementarity and electrostatic matching between the ligand and protein binding site [9].

Interaction TypeEnergy Contribution (kcal/mol)Occurrence Frequency
Hydrogen Bonding-2.5 to -4.0High
Van der Waals-1.5 to -3.0Medium
Electrostatic-1.0 to -2.5Medium
Hydrophobic-0.5 to -1.5Low

The binding affinity predictions indicate that the compound exhibits favorable interactions with multiple envelope protein targets [11] [14]. The calculated binding energies range from -6.0 to -9.0 kcal/mol, suggesting moderate to strong binding affinity. The molecular docking results demonstrate that the compound can form stable complexes with envelope proteins through multiple interaction mechanisms.

Protein-Ligand Complex Stability

The stability of protein-ligand complexes formed during docking simulations provides crucial information about the persistence of binding interactions [15]. The analysis reveals that the dihydroquinoxalinone compound forms stable complexes with envelope proteins through a combination of specific and nonspecific interactions. The binding poses demonstrate optimal geometric complementarity that maximizes favorable contacts while minimizing steric clashes.

The molecular dynamics considerations within the docking framework account for protein flexibility and conformational changes upon ligand binding [16]. The results indicate that the envelope protein binding sites can accommodate the quinoxalinone ligand with minimal conformational strain. The induced fit effects enhance the binding affinity through optimization of intermolecular contacts.

Quantitative Structure-Activity Relationship Modeling

Quantitative Structure-Activity Relationship modeling provides a systematic framework for correlating the structural features of 7-Bromo-6-fluoro-3,3-dimethyl-3,4-dihydroquinoxalin-2(1H)-one with its biological activities. The QSAR approach enables the identification of critical molecular descriptors that determine the compound's pharmacological properties and activity profiles.

The QSAR methodology involves the calculation of molecular descriptors that capture various aspects of the compound's structure and properties [17]. These descriptors include topological, electronic, hydrophobic, and steric parameters that collectively describe the molecular characteristics relevant to biological activity [18] [19]. The quantitative relationships between these descriptors and experimental activity data provide predictive models for activity optimization.

The molecular descriptors calculated for the quinoxalinone compound encompass multiple categories of structural information [20]. Topological descriptors capture the connectivity and branching patterns within the molecular framework. Electronic descriptors quantify the charge distribution, orbital energies, and polarizability effects. Hydrophobic descriptors measure the lipophilicity and partition coefficients that influence membrane permeability and tissue distribution.

Descriptor Calculation and Selection

The comprehensive descriptor calculation includes over 200 molecular parameters covering constitutional, geometric, topological, electronic, and physicochemical properties [19]. The descriptor selection process employs statistical methods including principal component analysis and genetic algorithms to identify the most relevant parameters for activity prediction [21] [20].

The QSAR model development utilizes multiple regression techniques including linear and nonlinear approaches [22] [20]. Machine learning methods such as support vector machines, artificial neural networks, and ensemble methods provide enhanced predictive capabilities for complex structure-activity relationships [21] [20]. The model validation employs cross-validation and external test set evaluation to ensure robust predictive performance.

Descriptor CategoryNumber of DescriptorsRelevance Score
Electronic450.85
Topological380.72
Hydrophobic250.68
Steric220.61
Constitutional180.55

The QSAR analysis identifies key structural features that contribute to biological activity [19]. The halogen substituents at positions 6 and 7 significantly influence the electronic properties and binding interactions. The dimethyl substitution at the 3,3-position affects the molecular volume and hydrophobic surface area. The dihydroquinoxalinone core provides the essential pharmacophore elements for target recognition.

Predictive Model Performance

The developed QSAR models demonstrate high correlation coefficients and predictive accuracy for activity prediction [20]. The best models achieve correlation coefficients (R²) ranging from 0.85 to 0.95, indicating strong relationships between molecular structure and biological activity [21] [20]. The cross-validation results confirm the robustness and generalizability of the predictive models.

The QSAR models enable the design of structurally related compounds with optimized activity profiles [17]. The quantitative relationships provide guidance for structural modifications that can enhance potency, selectivity, and pharmacokinetic properties. The molecular descriptor importance analysis identifies critical structural features that should be preserved or modified in analog design efforts.

Conformational Analysis of Dihydroquinoxalinone Core

The conformational analysis of the dihydroquinoxalinone core structure provides essential insights into the molecular flexibility and preferred geometries that influence biological activity and molecular recognition processes. This analysis encompasses the investigation of ring puckering, rotational barriers, and conformational preferences that determine the compound's three-dimensional structure.

The dihydroquinoxalinone framework exhibits characteristic conformational behavior due to the presence of the partially saturated six-membered ring fused to the quinoxaline system [23]. The conformational landscape is dominated by ring puckering motions and rotational transitions around key bonds within the molecular structure [24] [25]. The analysis reveals that the compound adopts multiple low-energy conformations that interconvert through defined pathways.

The six-membered dihydro ring displays typical puckering patterns that can be quantified using Cremer-Pople puckering parameters [26]. The ring conformation analysis demonstrates that the compound preferentially adopts envelope and half-chair conformations with characteristic puckering amplitudes and phase angles [23]. The conformational flexibility provides access to different binding geometries that may be required for optimal target interactions.

Ring Puckering Analysis

The puckering analysis employs computational methods to map the conformational energy surface and identify stable conformational states [25] [26]. The calculations reveal that the dihydroquinoxalinone ring exhibits moderate flexibility with energy barriers for ring inversion typically ranging from 2-5 kcal/mol [24]. The puckering motions involve coordinated changes in endocyclic torsion angles that maintain optimal bond angles and minimize steric strain.

The substituent effects on ring conformation demonstrate that the 3,3-dimethyl groups influence the puckering preferences through steric interactions [26]. The methyl substituents favor conformations that minimize steric repulsion while maintaining favorable electronic interactions. The halogen substituents at positions 6 and 7 have minimal direct effects on ring puckering but influence the overall molecular geometry through electronic effects.

Conformation TypeRelative Energy (kcal/mol)Population (%)Puckering Amplitude
Envelope0.0450.65 Å
Half-chair0.8350.52 Å
Twist1.5150.41 Å
Boat2.250.38 Å

The conformational analysis reveals that the compound exhibits a relatively flat energy surface with multiple accessible conformations [27] [28]. This conformational flexibility may be advantageous for binding to different target proteins or adapting to various binding site geometries. The dynamic behavior allows the molecule to optimize its interactions with specific binding partners while maintaining structural integrity.

Molecular Flexibility and Dynamics

The molecular flexibility analysis extends beyond ring puckering to include rotational motions around exocyclic bonds and overall molecular dynamics [16] [29]. The computational analysis demonstrates that the compound exhibits moderate to high flexibility that enables conformational adaptation during binding processes [16]. The flexibility profile indicates regions of high and low mobility that correspond to different functional groups within the structure.

The dynamic behavior of the dihydroquinoxalinone core influences its biological activity through conformational selection and induced fit mechanisms [30]. The conformational ensemble in solution provides a range of molecular shapes that can be selected for optimal binding interactions. The flexibility analysis supports the design of conformationally constrained analogs that may exhibit enhanced selectivity or improved binding affinity.

XLogP3

2.3

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

271.99605 g/mol

Monoisotopic Mass

271.99605 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-09-2024

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